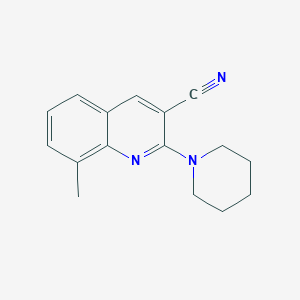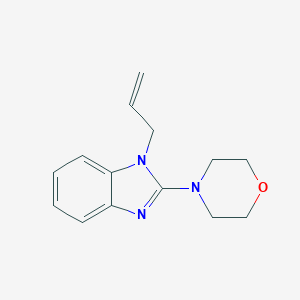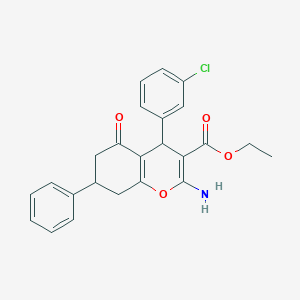
8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting AChE, 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile can increase the levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile has various biochemical and physiological effects in the body. It has been found to reduce inflammation by inhibiting the activity of COX-2. This compound also has anti-cancer properties and has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile in lab experiments is its ability to inhibit the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes and receptors in the body, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile. One area of interest is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the anti-cancer properties of this compound and its potential use in cancer therapy. Another area of interest is the development of more selective inhibitors of specific enzymes and receptors in the body, which could lead to the development of more targeted therapies for various diseases.
Métodos De Síntesis
The synthesis of 8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile involves the reaction of 8-methylquinoline-3-carboxylic acid with piperidine and sodium cyanide. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile has been studied extensively for its potential applications in the field of pharmacology. It has been found to possess various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has shown potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
8-Methyl-2-piperidin-1-ylquinoline-3-carbonitrile |
|---|---|
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
8-methyl-2-piperidin-1-ylquinoline-3-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-12-6-5-7-13-10-14(11-17)16(18-15(12)13)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9H2,1H3 |
Clave InChI |
FGTJEANFFRQGOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N=C(C(=C2)C#N)N3CCCCC3 |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)
![N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258275.png)
![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
![1,1'-[1,4-Phenylenedi(carbonyl)]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B258277.png)
![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)
![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B258288.png)
![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)
![Naphtho[1,2-b]furan-3-ylacetic acid](/img/structure/B258312.png)
![N-(4-fluorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B258322.png)
![N-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B258323.png)

